molecular formula C13H11N5OS B2841491 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 113399-94-3

4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2841491
CAS No.: 113399-94-3
M. Wt: 285.33
InChI Key: FQVOLPMKOZHTMO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 113399-94-3) is a hybrid heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule integrates a pyrazine ring and a 1,2,4-triazole-3-thiol scaffold, a structural motif known for its diverse biological properties. Recent scientific studies highlight its potential as a core structure for developing novel therapeutic agents. In vitro biological screenings have demonstrated that this hybrid triazole-pyrazine class of compounds exhibits noteworthy efficacy against the Myobacterium tuberculosis H37Rv strain, making it a promising candidate for antitubercular research . Several compounds within this structural family have shown minimum inhibitory concentration (MIC) values of ≤21.25 μM against Mtb. Furthermore, select analogs display significant broad-spectrum antibacterial and antifungal properties against various strains, indicating the potential for this chemical framework in developing new anti-infective agents . Cytotoxicity evaluations on Vero cell lines via MTT assay for the most potent analogs revealed IC50 values surpassing 375 μM, indicating a preliminary selectivity profile and minimal cytotoxicity at effective concentrations . In silico mechanistic studies suggest that the target enzyme responsible for the antimycobacterial action may be DprE1, a key enzyme in cell wall synthesis for Mycobacterium tuberculosis . Molecular docking analyses indicate that these target molecules, including this structural archetype, form favorable binding interactions within the active site of the DprE1 enzyme . The compound is intended for research applications only, including investigative microbiology, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel bioactive molecules. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-19-10-4-2-9(3-5-10)18-12(16-17-13(18)20)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOLPMKOZHTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The formation of the 1,2,4-triazole-3-thiol scaffold often begins with thiosemicarbazide intermediates. A validated approach involves reacting a carbonyl-containing precursor with thiosemicarbazide under acidic or basic conditions. For instance, 3-chloro-4-(4-methoxyphenyl)-2,4-dioxobutyric acid methyl ester can serve as a key intermediate. When treated with thiosemicarbazide in methanol under reflux, this ester undergoes cyclization to yield the triazole-thiol core. The pyrazin-2-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine facilitates amide bond formation, followed by intramolecular cyclization to install the pyrazine moiety.

Reaction Conditions :

  • Solvent: Methanol or ethanol
  • Temperature: Reflux (78–100°C)
  • Catalyst: None required for cyclization; bases (e.g., NaOH) for deprotonation
  • Yield: 55–78%

Hydrazine-Mediated Cyclization

Hydrazine hydrate is a pivotal reagent in triazole synthesis, enabling the formation of the N–N bond critical to the heterocycle. A two-step protocol involves:

  • Synthesis of Hydrazone Precursor : Condensation of 4-methoxybenzaldehyde with pyrazine-2-carbohydrazide forms a hydrazone.
  • Cyclization with Thiocarbonyl Compounds : Treating the hydrazone with carbon disulfide (CS₂) in alkaline medium induces cyclization, producing the triazole-thiol.

Optimization Insights :

  • Excess hydrazine (2–3 equivalents) improves cyclization efficiency.
  • Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Imidate Pathway Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) facilitates the conversion of carboxylic acid derivatives to imidates, which are versatile intermediates for triazole formation. Starting with 5-(pyrazin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid , treatment with POCl₃ generates the corresponding acid chloride. Subsequent reaction with 4-methoxyaniline introduces the aryl group at the N4 position. Finally, thiolation using Lawesson’s reagent or H₂S gas yields the target compound.

Key Data :

  • Reaction Time: 6–8 hours for imidate formation
  • Yield: 65–85%
  • Purity (HPLC): >95%

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. A notable method involves:

  • Reactants : 4-Methoxybenzaldehyde, pyrazine-2-carboxamide, and thiosemicarbazide.
  • Conditions : Acetic acid as solvent and catalyst, heated at 80°C for 12 hours.

This one-pot approach exploits in situ hydrazone formation and cyclization, reducing purification steps.

Regioselective Functionalization and Challenges

Introducing substituents at specific positions on the triazole ring demands careful control. The 4-methoxyphenyl group is typically installed via nucleophilic aromatic substitution or Ullmann coupling. However, competing reactions at N1 and N2 positions necessitate protective strategies, such as using tert-butoxycarbonyl (Boc) groups for temporary N1 protection.

Common Side Reactions :

  • Over-alkylation at sulfur, leading to disulfide byproducts.
  • Regioisomeric triazoles due to ambiguous cyclization pathways.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazine-H), 7.45–7.30 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃), 13.1 (s, 1H, SH).
  • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
  • LC-MS : m/z 314.08 [M+H]⁺.

Elemental Analysis :

  • Calculated for C₁₃H₁₁N₅OS: C 49.83%, H 3.54%, N 22.35%, S 10.23%.
  • Found: C 49.78%, H 3.51%, N 22.29%, S 10.19%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 55–78 92–95 Scalability for industrial use
Hydrazine Cyclization 60–75 90–93 Minimal byproducts
Imidate Pathway 65–85 95–98 High regioselectivity
MCRs 50–70 88–90 Reduced step count

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally similar analogs, focusing on substituent effects and biological activities.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density on the triazole ring. This contrasts with electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ), which reduce electron density and may alter reactivity or binding affinity.
  • Heteroaromatic Moieties :

    • Pyrazine (target compound) introduces additional nitrogen atoms, enabling hydrogen bonding and π-stacking.
    • Thiophene (e.g., Compound 6l ) contributes sulfur-mediated hydrophobic interactions, enhancing antimicrobial activity.

Biological Activity

4-(4-Methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a triazole ring and a pyrazine moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N5S, with a molecular weight of approximately 269.33 g/mol. Its structure is characterized by:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyrazine moiety : A six-membered aromatic ring containing two nitrogen atoms.
  • Methoxyphenyl group : Enhances solubility and biological interactions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. It has shown significant activity against bacterial strains such as Mycobacterium tuberculosis and fungi.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
T4≤21.25 μMAntitubercular
T5≤21.25 μMAntitubercular
T6≤21.25 μMAntitubercular

The results indicate that compounds derived from the triazole scaffold exhibit potent activity against tuberculosis, suggesting their potential as therapeutic agents in treating resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer properties of this compound. Notably, compounds with similar structures have shown selective cytotoxicity towards melanoma and breast cancer cells.

Cell LineCompound TestedCytotoxicity Result
Human melanoma IGR394-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazoleHigh selectivity
MDA-MB-231 (Breast)4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazoleModerate activity
Panc-1 (Pancreatic)4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazoleLow activity

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Interaction with DNA : It may bind to DNA or interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells through various signaling pathways.

Case Studies

A recent study synthesized several derivatives of triazole-thiols and evaluated their biological activities:

Study Overview

Researchers synthesized a series of hybrid compounds incorporating the triazole scaffold and assessed their efficacy against M. tuberculosis using the MABA assay. The study highlighted that certain derivatives exhibited remarkable antitubercular activity with MIC values comparable to first-line drugs .

Key Findings

The most active compounds demonstrated not only antitubercular properties but also exhibited low cytotoxicity against human cell lines, indicating a favorable therapeutic index.

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